
(S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two pyrrolidine rings and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the hexyl chain and the carboxylic acid group. Common reagents used in these reactions include pyrrolidine, hexyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often targeting the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(6-((S)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
1-(6-Hexyl)pyrrolidine-2-carboxylic acid: Lacks the additional pyrrolidine ring, resulting in different chemical properties.
Uniqueness
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H30N2O2 |
|---|---|
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
(2S)-1-[6-[(2R)-2-methylpyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H30N2O2/c1-14-8-6-12-17(14)10-4-2-3-5-11-18-13-7-9-15(18)16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m1/s1 |
InChI-Schlüssel |
WIRZYPZMRUBQFP-CABCVRRESA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCCCCCN2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC1CCCN1CCCCCCN2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


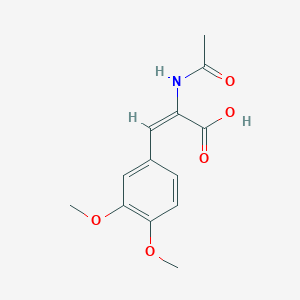
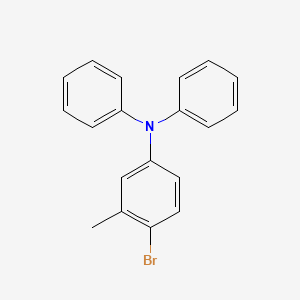
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
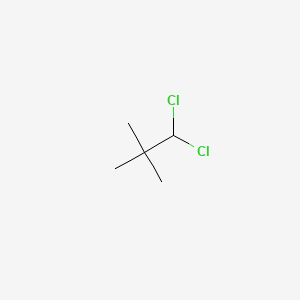
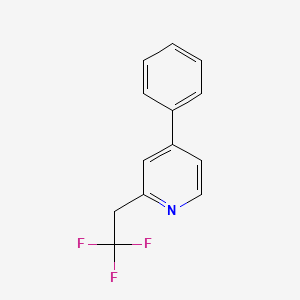
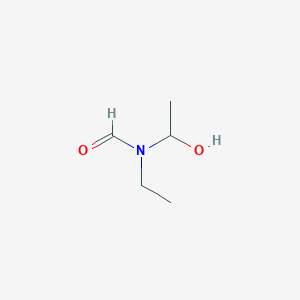
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
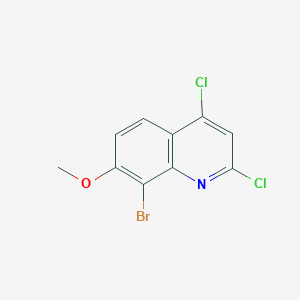
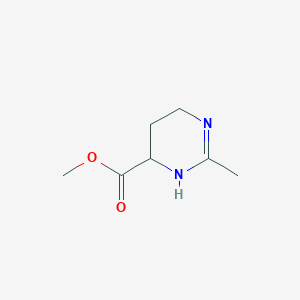
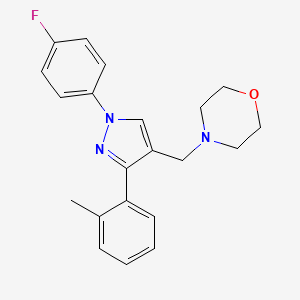
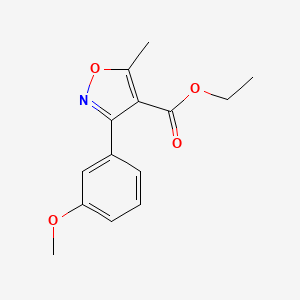
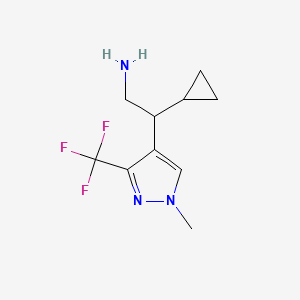
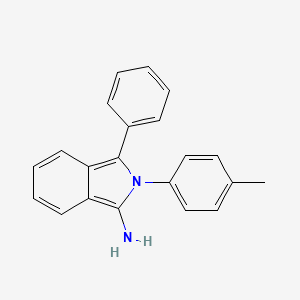
![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
